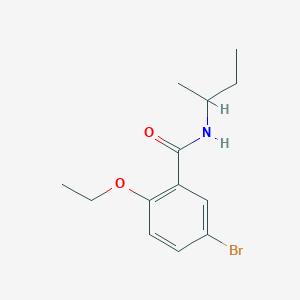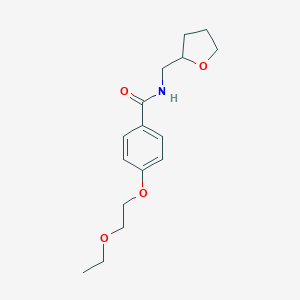![molecular formula C18H19N3O2 B268671 N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide](/img/structure/B268671.png)
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide, also known as PPNI, is a chemical compound that belongs to the class of nicotinamide derivatives. PPNI has attracted the attention of researchers due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic properties. In biochemistry, this compound has been used as a tool to study the mechanisms of various enzymes and proteins. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide is complex and not fully understood. This compound has been shown to interact with various enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). This compound has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the activity of COX-2 and HDACs, leading to decreased inflammation and increased apoptosis in cancer cells. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide has several advantages for lab experiments, including its potency and selectivity for various enzymes and proteins. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide. One potential direction is the development of this compound derivatives with improved solubility and toxicity profiles. Another direction is the study of this compound in combination with other drugs for the treatment of various diseases. Additionally, the study of this compound in animal models of various diseases could provide valuable insights into its potential clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various scientific fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies on this compound could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide can be synthesized using various methods, including the reaction of nicotinic acid with piperidine and isobutyl chloroformate. Another method involves the reaction of 3-aminobenzophenone with nicotinoyl chloride and piperidine. The synthesis of this compound is a complex process that requires careful attention to detail and precise reaction conditions.
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-[3-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c22-17(15-7-5-9-19-13-15)20-16-8-4-6-14(12-16)18(23)21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11H2,(H,20,22) |
Clave InChI |
XDOCLGXUSZFJJX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)

![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)
![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)

![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)
